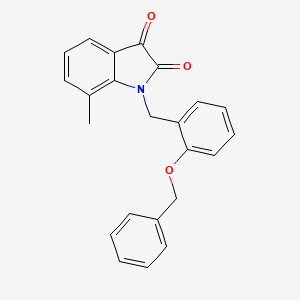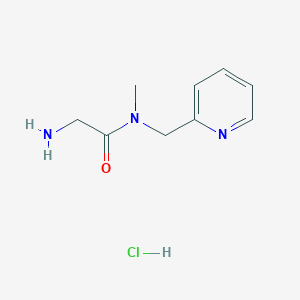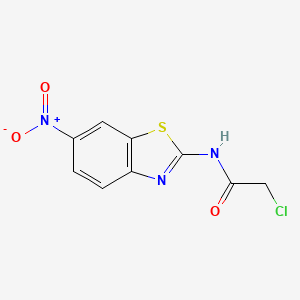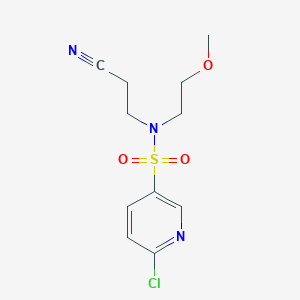
1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, and a dione group, which consists of two carbonyl groups. The molecule also has a benzyloxy group, which is a benzene ring attached to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indoline ring and the introduction of the dione and benzyloxy groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline and dione groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The indoline and dione groups could potentially participate in a variety of chemical reactions. For example, the dione group could undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis and Chemical Structure Analysis : A study by Halim & Ibrahim (2017) detailed the synthesis of a novel compound closely related to the one , focusing on its structural analysis through Density Functional Theory (DFT) calculations and spectral data. This research provides insights into the chemical properties and potential applications of similar compounds in various fields, such as material science and pharmacology.
Bisindoline Synthesis : Research by Kovach, Brennessel, & Jones (2014) explored the synthesis of substituted bisindolines using a method that could be relevant to the synthesis of compounds similar to "1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione". This study contributes to the understanding of synthetic pathways for creating complex organic compounds with potential applications in medicinal chemistry.
NMR Spectroscopy for Compound Characterization : The work by Dioukhane et al. (2021) demonstrates the use of NMR spectroscopy for characterizing the structure of a compound similar to the one of interest. This approach is critical in confirming the identity and purity of synthesized compounds, which is essential in pharmaceutical and material science research.
Enamine Chemistry in Synthesis : A study by Hickmott, Cox, & Sim (1974) investigated the stereochemistry of reactions involving enamines, which might be relevant to understanding the reactivity of "1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione" in various chemical environments.
Molecular Interactions and Crystal Structure : Research by Raza, Saddiqa, Tahir, & Saddiq (2010) on a structurally related compound provides insight into its molecular interactions and crystal structure. This kind of study is crucial for understanding the physical and chemical properties of similar compounds.
Applications in Corrosion Resistance : The paper by Aly et al. (2020) discussed the synthesis of phthalimide-functionalized compounds and their application in enhancing corrosion resistance. This research indicates potential industrial applications of similar compounds in materials science.
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
特性
IUPAC Name |
7-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-8-7-12-19-21(16)24(23(26)22(19)25)14-18-11-5-6-13-20(18)27-15-17-9-3-2-4-10-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHUDYABUQDLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422114.png)



![5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2422123.png)


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2422127.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)


![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2422135.png)
![3-bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2422137.png)